N-(Cyclopropylmethyl)-2-iodo-4-methylaniline
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Overview
Description
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline derivative, which is further substituted with an iodine atom at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2-iodo-4-methylaniline typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with an appropriate nucleophile.
Methylation: The methyl group at the 4-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(Cyclopropylmethyl)-2-azido-4-methylaniline.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(Cyclopropylmethyl)-2-iodo-4-methylaniline exerts its effects depends on its interaction with specific molecular targets. The cyclopropylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(Cyclopropylmethyl)-2-chloro-4-methylaniline: Similar structure but with a chlorine atom instead of iodine.
N-(Cyclopropylmethyl)-2-bromo-4-methylaniline: Similar structure but with a bromine atom instead of iodine.
N-(Cyclopropylmethyl)-2-fluoro-4-methylaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can lead to different chemical and biological properties.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-iodo-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAZXFARZURHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2CC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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